
2-(1-Benzothiophen-6-YL)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Benzothiophen-6-YL)acetonitrile is an organic compound that belongs to the benzothiophene family. Benzothiophenes are heterocyclic aromatic compounds containing sulfur, and they are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound, in particular, has garnered attention due to its potential utility in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Benzothiophen-6-YL)acetonitrile typically involves the following steps:
Benzothiophene Derivatives: The starting material is often a benzothiophene derivative, which undergoes halogenation to introduce a reactive site.
Nucleophilic Substitution: The halogenated benzothiophene is then subjected to nucleophilic substitution with a cyanide ion to form the acetonitrile derivative.
Purification: The final product is purified through recrystallization or chromatographic techniques to achieve the desired purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and large-scale synthesis techniques to ensure efficiency and cost-effectiveness. The use of automated systems and advanced purification methods helps in maintaining consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 2-(1-Benzothiophen-6-YL)acetonitrile can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound into its corresponding carboxylic acid derivative.
Reduction: Reduction reactions can reduce the nitrile group to an amine.
Substitution: Substitution reactions can replace the nitrile group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Carboxylic acids and their derivatives.
Reduction Products: Primary, secondary, or tertiary amines.
Substitution Products: A wide range of functionalized benzothiophenes.
Scientific Research Applications
2-(1-Benzothiophen-6-YL)acetonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It can be used as a probe in biological studies to understand cellular processes.
Industry: It is used in the production of materials with specific properties, such as conductive polymers and advanced coatings.
Mechanism of Action
The mechanism by which 2-(1-Benzothiophen-6-YL)acetonitrile exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely, but they often include interactions with cellular signaling pathways and metabolic processes.
Comparison with Similar Compounds
2-(1-Benzothiophen-6-YL)acetonitrile is unique due to its specific structural features and reactivity. Similar compounds include:
2-(1-Benzothiophen-2-YL)acetonitrile: Similar in structure but with a different position of the benzothiophene ring.
2-(1-Benzothiophen-3-YL)acetonitrile: Another positional isomer with distinct chemical properties.
2-(1-Benzothiophen-5-YL)acetonitrile: Similar to the compound but with a different substitution pattern.
These compounds share the benzothiophene core but differ in their substitution patterns, leading to variations in their chemical behavior and applications.
Properties
Molecular Formula |
C10H7NS |
|---|---|
Molecular Weight |
173.24 g/mol |
IUPAC Name |
2-(1-benzothiophen-6-yl)acetonitrile |
InChI |
InChI=1S/C10H7NS/c11-5-3-8-1-2-9-4-6-12-10(9)7-8/h1-2,4,6-7H,3H2 |
InChI Key |
PHXLUKJASSMSGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CS2)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


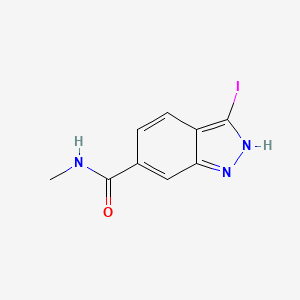

![5,6-dimethyl-4,6-dihydro-3H-[1,3]thiazolo[5,4-c]pyridazine](/img/structure/B15359283.png)

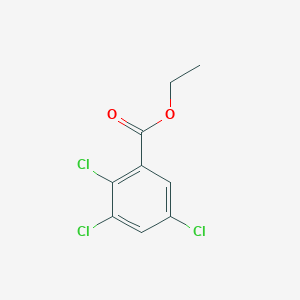

![1-[[2-(Dimethylamino)ethyl]amino]thioxanthen-9-one](/img/structure/B15359312.png)
![2-(4-Bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B15359320.png)
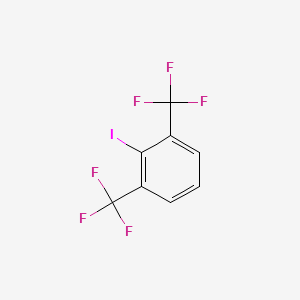
![5-(4-Morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl)pyridin-2-amine](/img/structure/B15359329.png)
![tert-butyl N-[3-(1,3-dioxoisoindol-2-yl)-3-thiophen-3-ylpropyl]carbamate](/img/structure/B15359332.png)
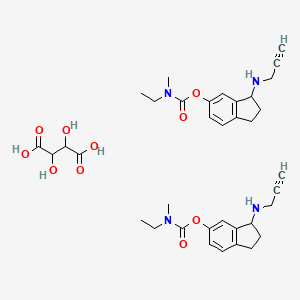
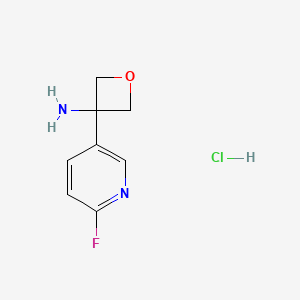
![propan-2-yl N-[2-[(4-amino-2,5-dimethylphenyl)methyl]-1,3-thiazol-4-yl]carbamate](/img/structure/B15359368.png)
